O-{4-[(2-fluorophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate
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Overview
Description
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2-FLUOROPHENYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with a bis(2-methylpropyl)carbamothioyl group and a 2-fluorophenyl group. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2-FLUOROPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the bis(2-methylpropyl)carbamothioyl group is achieved through a series of nucleophilic substitution reactions, while the 2-fluorophenyl group is introduced via electrophilic aromatic substitution. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2-FLUOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2-FLUOROPHENYL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might result from the disruption of cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE: Similar in structure but with an ethoxy group instead of a fluorophenyl group.
N-(BIS(2,4-DIMETHOXYBENZYL)CARBAMOTHIOYL)-4-METHYLBENZAMIDE: Contains a dimethoxybenzyl group and a methylbenzamide core.
Uniqueness
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(2-FLUOROPHENYL)BENZAMIDE stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with molecular targets, potentially enhancing its efficacy in various applications.
Properties
Molecular Formula |
C22H27FN2O2S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
O-[4-[(2-fluorophenyl)carbamoyl]phenyl] N,N-bis(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C22H27FN2O2S/c1-15(2)13-25(14-16(3)4)22(28)27-18-11-9-17(10-12-18)21(26)24-20-8-6-5-7-19(20)23/h5-12,15-16H,13-14H2,1-4H3,(H,24,26) |
InChI Key |
ZJDYNFDJKITYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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